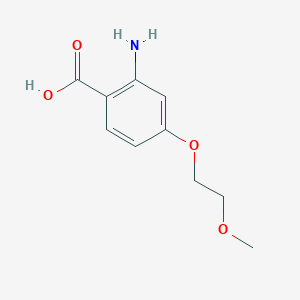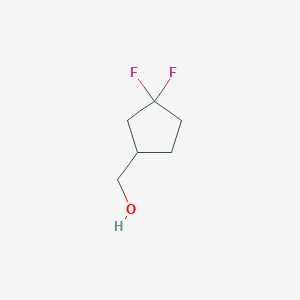
(3,3-Difluorocyclopentyl)methanol
概要
説明
(3,3-Difluorocyclopentyl)methanol: is a chemical compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclopentane ring substituted with two fluorine atoms at the 3-position and a hydroxymethyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclopentyl)methanol typically involves the reduction of ethyl 3,3-difluorocyclopentanecarboxylate. One common method includes the use of lithium aluminum hydride in tetrahydrofuran and diethyl ether under an inert atmosphere. The reaction is carried out with ice cooling, followed by the addition of the ester solution dropwise. After the reaction is complete, the mixture is poured onto ice-cold saturated ammonium chloride solution, filtered, and the filtrate is washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
化学反応の分析
Types of Reactions: (3,3-Difluorocyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: (3,3-Difluorocyclopentyl)carboxylic acid.
Reduction: (3,3-Difluorocyclopentyl)methane.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
科学的研究の応用
(3,3-Difluorocyclopentyl)methanol is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3,3-Difluorocyclopentyl)methanol involves its interaction with molecular targets through its hydroxymethyl and fluorine substituents. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications.
類似化合物との比較
(3,3-Difluorocyclobutyl)methanol: Similar in structure but with a cyclobutane ring instead of a cyclopentane ring.
(3,3-Difluorocyclohexyl)methanol: Contains a cyclohexane ring, offering different steric and electronic properties.
Uniqueness: (3,3-Difluorocyclopentyl)methanol is unique due to its specific ring size and the positioning of the fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. The presence of the hydroxymethyl group further enhances its versatility in various chemical reactions and applications.
特性
IUPAC Name |
(3,3-difluorocyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRIAAVEVHRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-63-3 | |
| Record name | (3,3-difluorocyclopentyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)
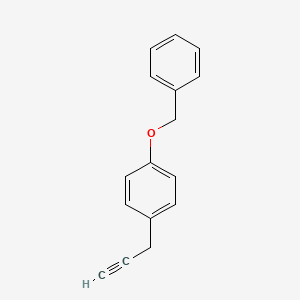
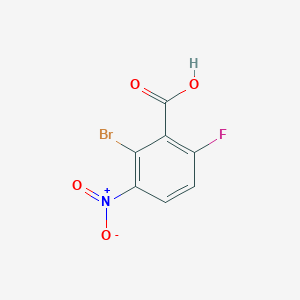

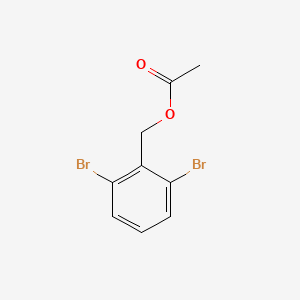

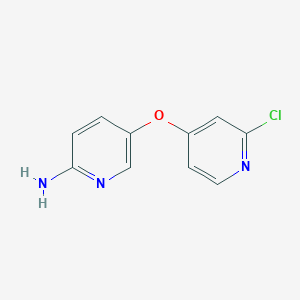
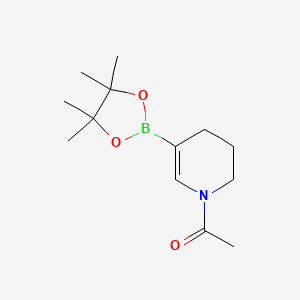
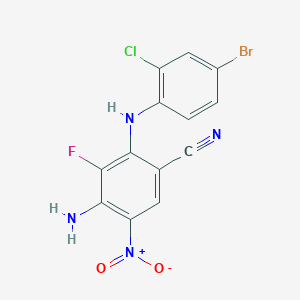
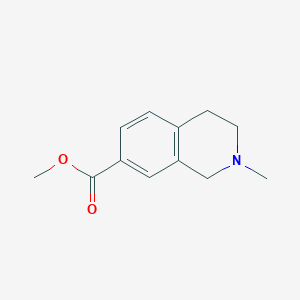
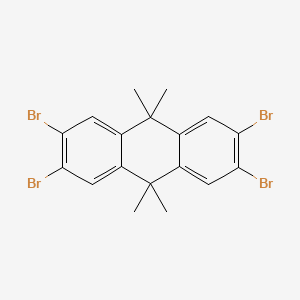
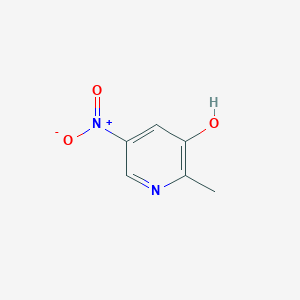
![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)
